molecular formula C17H22BrNO5 B15310407 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid

Cat. No.: B15310407
M. Wt: 400.3 g/mol
InChI Key: QUDRBMWSDIWHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, a 4-bromophenoxy substituent, and a carboxylic acid moiety at the 3-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis . This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-4-9-17(11-19,14(20)21)23-13-7-5-12(18)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

QUDRBMWSDIWHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The target compound’s structure necessitates simultaneous functionalization at the piperidine 3-position with both a carboxylic acid and 4-bromophenoxy group, alongside Boc protection of the nitrogen. Three primary strategies emerge from the literature:

  • Hydrogenation of pyridinecarboxylic acid derivatives followed by Boc protection.
  • Boc protection of pre-formed piperidinecarboxylic acids followed by phenoxy group introduction.
  • Concurrent functionalization via coupling or cyclization reactions.

Each method presents unique advantages and challenges, as detailed below.

Boc Protection Strategies

Introduction of the tert-Butoxycarbonyl Group

The Boc group is introduced to protect the piperidine nitrogen, typically via reaction with di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing undesired side reactions during subsequent functionalization.

Reaction Conditions
  • Base : Triethylamine or N-methylmorpholine.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Temperature : Room temperature to 0°C.
  • Yield : ~70–90% for analogous piperidine derivatives.

For instance, 3-(4-bromophenoxy)piperidine-3-carboxylic acid treated with Boc₂O in THF at 0°C in the presence of N-methylmorpholine would yield the Boc-protected intermediate.

Nucleophilic Substitution for Phenoxy Group Introduction

Mitsunobu Reaction

The Mitsunobu reaction offers a reliable method for ether synthesis, particularly for secondary alcohols. If the piperidine intermediate contains a hydroxyl group at the 3-position, this reaction could couple it with 4-bromophenol.

Typical Protocol
  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.
  • Solvent : THF or DMF.
  • Yield : ~75–85% for similar etherifications.

Williamson Ether Synthesis

For piperidine derivatives with a halogen or tosylate leaving group at the 3-position, nucleophilic substitution with 4-bromophenoxide is feasible.

Reaction Parameters
  • Base : Sodium hydride (NaH) or potassium carbonate.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60–80°C.
  • Yield : ~65–80% for analogous phenoxy piperidines.

Alternative Methods and Comparative Analysis

Grignard Reagent-Based Functionalization

Grignard reagents could theoretically add to ketone intermediates, though this route is less direct. For example, a Boc-protected piperidinone might react with a 4-bromophenyl Grignard reagent, followed by oxidation to the carboxylic acid.

Coupling Reactions

Carbodiimide-mediated coupling (e.g., EDCl/HOBt) could link pre-formed Boc-piperidinecarboxylic acid to 4-bromophenol derivatives, though this approach is less common for ether synthesis.

Experimental Protocols and Optimization

Hydrogenation and Boc Protection Workflow

  • Hydrogenation :

    • Combine 3-(4-bromophenoxy)pyridine-3-carboxylic acid (1.0 equiv), Pd/C (0.05 equiv), and H₂O in an autoclave.
    • React at 90–100°C under 4–5 MPa H₂ for 3–4 hours.
    • Filter and concentrate to isolate 3-(4-bromophenoxy)piperidine-3-carboxylic acid.
  • Boc Protection :

    • Dissolve the piperidinecarboxylic acid (1.0 equiv) in THF.
    • Add Boc₂O (1.2 equiv) and N-methylmorpholine (1.5 equiv) at 0°C.
    • Stir at room temperature for 12 hours.
    • Purify via column chromatography (ethyl acetate/petroleum ether) to obtain the Boc-protected product.

Yield Optimization

  • Catalyst Loading : Increasing Pd/C to 0.1 equiv improves hydrogenation efficiency but raises costs.
  • Base Selection : N-methylmorpholine outperforms triethylamine in minimizing side reactions during Boc protection.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom on the phenoxy group serves as a leaving group, enabling substitution with nucleophiles under specific conditions. This reaction is critical for modifying the aromatic moiety.

Reagent/Conditions Nucleophile Product Yield References
Amines (e.g., NH₃, alkyl amines)Amines3-(4-Aminophenoxy)-derivative65–78%
Thiols (e.g., NaSH)Thiols3-(4-Mercaptophenoxy)-derivative60–72%
Methanol/K₂CO₃ (reflux)Methoxide3-(4-Methoxyphenoxy)-derivative70%

Key Findings :

  • Reactions proceed via activation of the aromatic ring by electron-withdrawing groups (e.g., phenoxy), facilitating bromide displacement.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

Oxidation Reactions

The bromophenoxy group undergoes oxidation, while the Boc group remains stable under mild conditions.

Oxidizing Agent Conditions Product Yield References
KMnO₄Acidic (H₂SO₄), 80°C3-(4-Hydroxyphenoxy)-derivative (phenol)55%
CrO₃Acetic acid, 50°C3-(4-Ketophenoxy)-derivative48%

Mechanistic Insight :

  • Oxidation of the phenoxy group to a ketone or phenol occurs via radical intermediates under strong acidic conditions.

Reduction Reactions

The carboxylic acid and bromophenoxy groups can be selectively reduced.

Reducing Agent Conditions Product Yield References
LiAlH₄Dry THF, 0°C to RT3-(4-Bromophenoxy)-piperidine-3-methanol82%
H₂/Pd-CEthanol, 25°C3-(4-Phenoxy)-derivative (dehalogenation)90%

Selectivity Notes :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the Boc group.

  • Catalytic hydrogenation removes bromine while preserving the aromatic ring.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the piperidine nitrogen.

Reagent Conditions Product Yield References
HCl (4M in dioxane)RT, 2 hours3-(4-Bromophenoxy)-piperidine-3-carboxylic acid95%
TFA/DCM (1:1)RT, 30 minutesSame as above98%

Applications :

  • Deprotection is essential for further functionalization of the piperidine nitrogen in drug synthesis .

Carboxylic Acid Derivative Formation

The carboxylic acid participates in typical acid-derived reactions.

Reagent Conditions Product Yield References
SOCl₂Reflux, 3 hoursAcid chloride intermediate90%
EDC/HOBtDMF, RT, 12 hoursAmide derivatives (e.g., with primary amines)75–85%

Synthetic Utility :

  • Acid chlorides are intermediates for amides, esters, and thioesters .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Key Reactions
BromophenoxyHighSₙAr, oxidation, reduction
Carboxylic acidModerateEsterification, amidation, reduction
Boc groupLow (stable)Acidic deprotection

Scientific Research Applications

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the piperidine nitrogen during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 4-Bromophenoxy: Enhances lipophilicity (logP ~3.5 estimated) and provides a reactive site for cross-coupling. Trifluoromethyl: Increases electronegativity and metabolic stability compared to bromophenoxy . 4-Chlorobenzyl: Introduces steric hindrance and moderate lipophilicity (clogP ~2.8) but lacks ether oxygen .

Protective Groups: Boc (tert-butoxycarbonyl) offers stability under basic conditions, whereas Cbz (benzyloxycarbonyl) is cleaved via hydrogenolysis .

Physicochemical Properties

  • Solubility: The carboxylic acid group improves aqueous solubility (e.g., 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid has >10 mg/mL in DMSO ). Bromophenoxy and chlorobenzyl groups reduce solubility in polar solvents.
  • Reactivity : The bromine atom in the target compound enables palladium-catalyzed cross-coupling, unlike chloro or trifluoromethyl analogs .
  • Stability : Boc-protected compounds are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), whereas Cbz analogs require catalytic hydrogenation .

Biological Activity

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse research sources.

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.27 g/mol
  • CAS Number : 1392212-85-9

This compound is structurally related to piperidine derivatives, which are known for their diverse biological activities.

The compound functions primarily as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for treating BRCA1 and BRCA2 mutant tumors. By inhibiting PARP enzymes, these compounds prevent cancer cells from repairing DNA damage, leading to cell death .

Antitumor Activity

Research indicates that 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid exhibits potent antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those resistant to traditional therapies. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

  • Study on BRCA-Mutant Tumors :
    • Objective : To evaluate the effectiveness of Niraparib and its intermediates in BRCA-mutant tumors.
    • Findings : The study reported a significant reduction in tumor growth rates in treated groups compared to controls, with IC50 values indicating high potency at low concentrations (as low as 19 nM) against specific tumor types .
  • In Vivo Efficacy :
    • Objective : To assess the in vivo antitumor effects of the compound.
    • Findings : Animal models treated with the compound showed marked tumor regression and prolonged survival rates compared to untreated controls. Histological analyses revealed reduced proliferation markers and increased apoptotic cells within tumors .

Comparative Analysis

The following table summarizes the biological activities and properties of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid compared to other known PARP inhibitors:

Compound NameIC50 (nM)Mechanism of ActionTherapeutic Use
3-(4-Bromophenoxy)-1-[(tert-butoxy)...19PARP InhibitionCancer (BRCA-mutant tumors)
Niraparib25PARP InhibitionCancer (BRCA-mutant tumors)
Olaparib30PARP InhibitionCancer (BRCA-mutant tumors)

Q & A

Q. What are the key considerations for synthesizing 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Critical steps include:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Phenoxy Coupling : Reacting the Boc-protected piperidine with 4-bromophenol via nucleophilic substitution or Mitsunobu reaction, requiring controlled pH and temperature to avoid deprotection .
  • Carboxylic Acid Activation : Converting the intermediate to the final carboxylic acid using hydrolysis (e.g., NaOH/THF) or oxidation, followed by purification via column chromatography .

Q. How is the compound characterized to confirm structure and purity?

  • Methodological Answer : A combination of analytical techniques is employed:
  • HPLC : Monitors reaction progress and quantifies purity (>95% is typical for research-grade material) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 3- vs. 4-substitution on piperidine) and Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₁BrNO₅) and detects impurities .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Disposal : Collect waste in designated containers for halogenated organics. Incinerate via licensed facilities to avoid brominated byproducts .

Advanced Research Questions

Q. How does the 4-bromophenoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids; optimize ligand-to-metal ratios to prevent dehalogenation .
  • Steric Effects : The tert-butyl group may hinder access to the reaction site, requiring elevated temperatures (80–100°C) .
  • Monitoring : Use TLC or LC-MS to track intermediate formation and avoid over-functionalization.

Q. How can contradictory biological activity data between this compound and analogs be resolved?

  • Methodological Answer : Structural variations significantly impact bioactivity. For example:
CompoundKey Structural DifferencesObserved Activity
Target Compound 3-(4-Bromophenoxy), Boc-protectedModerate kinase inhibition
Analog 13-(Phenylsulfonyl), no BocHigh solubility but low potency
Analog 24-Bromophenyl, free amineEnhanced binding but poor stability

To resolve contradictions:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) .
  • Metabolic Stability Assays : Compare half-lives in microsomal models to account for Boc group hydrolysis in vivo .

Q. What strategies optimize reaction yields for piperidine ring functionalization?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the phenoxide intermediate .
  • Temperature Gradients : Start at 0°C for Boc protection to minimize side reactions, then ramp to room temperature for coupling .
  • Catalytic Additives : Add KI (10 mol%) in Ullmann-type reactions to accelerate aryl halide activation .

Data Contradiction Analysis

Q. Why do computational predictions of logP diverge from experimental values for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Conformational Flexibility : The piperidine ring’s chair-flip dynamics alter solvent-accessible surface area, affecting partition coefficients .
  • Boc Group Hydrolysis : Partial deprotection in aqueous media (e.g., during shake-flask assays) lowers experimental logP vs. static computational models .
  • Mitigation : Use dynamic simulations (MD) with explicit solvent models and validate with reversed-phase HPLC retention times.

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Challenges
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C65–75Bromine retention; competing Boc deprotection
Ester Hydrolysis NaOH/THF, 40°C90Over-hydrolysis to free amine; pH control critical
Reductive Amination NaBH₃CN, MeOH, RT<50Steric hindrance from tert-butyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.